Cas no 1804659-71-9 (2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)

2-ブロモ-4-(ブロモメチル)-6-(ジフルオロメチル)-3-ヒドロキシピリジンは、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。2つの臭素原子とジフルオロメチル基、ヒドロキシ基を有するため、多様な化学変換が可能です。特に、臭素原子の求電子性を活かしたカップリング反応や置換反応に適しており、複雑な分子骨格の構築に有用です。ジフルオロメチル基は代謝安定性の向上に寄与するため、医薬品開発分野での利用価値が高いです。また、結晶性が良好なため精製や取り扱いが容易という特長もあります。

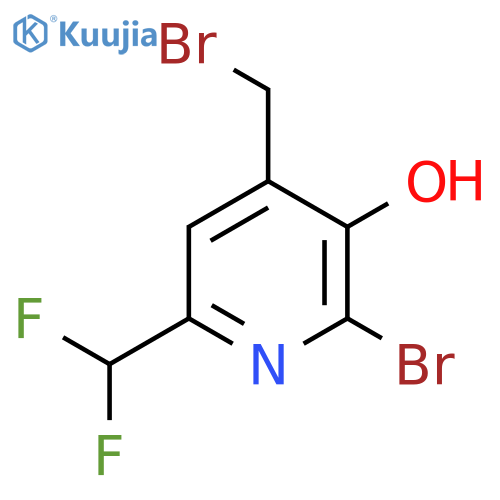

1804659-71-9 structure

商品名:2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine

CAS番号:1804659-71-9

MF:C7H5Br2F2NO

メガワット:316.925507307053

CID:4915280

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine

-

- インチ: 1S/C7H5Br2F2NO/c8-2-3-1-4(7(10)11)12-6(9)5(3)13/h1,7,13H,2H2

- InChIKey: VADYDSRHSZNXFC-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=C(N=C(C(F)F)C=1)Br)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006963-1g |

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine |

1804659-71-9 | 97% | 1g |

$1,814.40 | 2022-04-01 | |

| Alichem | A024006963-500mg |

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine |

1804659-71-9 | 97% | 500mg |

$1,058.40 | 2022-04-01 |

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ping Tong Food Funct., 2020,11, 628-639

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

1804659-71-9 (2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量